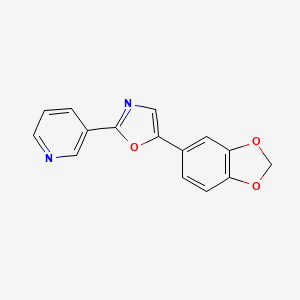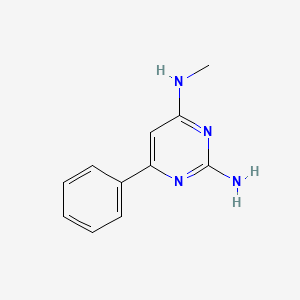
Tirucallol
概要
説明
Tirucallol is a triterpenoid . It is a natural product found in various organisms including Camellia sinensis and Glycine max .
Synthesis Analysis
Asymmetric de novo syntheses of Tirucallol have been accomplished by way of a concise sequence of chemical steps featuring several modern stereoselective transformations . The preparative solution described for these complex problems in natural product synthesis departs significantly from biomimetic polyene cyclization chemistry, which has been leveraged to address related tetracyclic triterpenoid targets .
Molecular Structure Analysis
The molecular formula of Tirucallol is C30H50O . The structure of Tirucallol includes a tetracycle bearing a stereodefined quaternary center at C9 (steroid numbering) that provided access to intermediates of relevance for introducing the C10 and C14 quaternary centers by sequential stereospecific 1,2-alkyl shifts (C9 → C10 and C15 → C14) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tirucallol include a diastereoselective Friedel–Crafts-type cyclization, which was employed to establish a tetracycle . The stereodefined C17 side chain was introduced in a single step by late-stage stereoselective conjugate addition to an intermediate possessing a D-ring enone .
Physical And Chemical Properties Analysis
Tirucallol has a molecular weight of 426.7 g/mol . It is a triterpenoid with the molecular formula C30H50O .
科学的研究の応用
Anti-Cancer Properties
Tirucallol, a triterpene synthesized by Euphorbia grantii and Euphorbia tirucalli, is known to possess potent anti-cancer properties . This makes it a potential candidate for the development of new cancer therapies.
Anti-Bacterial Activity
In addition to its anti-cancer properties, Tirucallol also exhibits strong anti-bacterial activity . This suggests that it could be used in the development of new antibiotics, particularly as resistance to existing antibiotics becomes an increasing global health concern.
Anti-Fungal Properties
Tirucallol has been found to have anti-fungal properties . This could make it useful in treating fungal infections, which are a common problem in many parts of the world.
Topical Anti-Inflammatory Effects
Research has shown that Tirucallol has a topical anti-inflammatory effect . This means it could potentially be used in the treatment of skin conditions characterized by inflammation, such as eczema or psoriasis.
Influence on Pro-Inflammatory Mediators
Tirucallol has been found to influence the release of some pro-inflammatory mediators from activated macrophages . This suggests it could play a role in modulating the body’s immune response.
Large-Scale Production of Triterpenes
The genes encoding for euphol/tirucallol and tirucallol synthase were highly expressed in leaf and stem tissue . This could be very useful in large-scale production of triterpenes by genomic integration of respective triterpene synthases .
作用機序
Target of Action
Tirucallol, a triterpene isolated from Euphorbia lactea, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of inflammation, and their primary function is to fight infection by ingesting microorganisms and releasing enzymes that kill the pathogens .
Mode of Action
Tirucallol exerts its anti-inflammatory effect by interacting with neutrophils and inhibiting their migration . It also affects macrophage functions. In lipopolysaccharide-stimulated macrophages, non-toxic concentrations of tirucallol potently inhibit nitrite production . This reduction in nitric oxide is a consequence of the inhibition of inducible nitric oxide synthase expression . Tirucallol also slightly affects the generation of prostaglandin E2 .
Biochemical Pathways
It is known that tirucallol plays a role in the inflammatory response pathway by inhibiting the migration of neutrophils . It also impacts the nitric oxide pathway by inhibiting the expression of inducible nitric oxide synthase
Pharmacokinetics
In silico studies suggest that tirucallol has low gastrointestinal absorption, which could impact its bioavailability when administered orally
Result of Action
The primary result of tirucallol’s action is a reduction in inflammation. By inhibiting neutrophil migration and nitric oxide production, tirucallol can decrease the inflammatory response . This makes it potentially useful in the treatment of conditions characterized by excessive inflammation.
Safety and Hazards
特性
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-HGKXYCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317294 | |
| Record name | (+)-Tirucallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tirucallol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tirucallol | |
CAS RN |
514-46-5 | |
| Record name | (+)-Tirucallol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirucallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tirucallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tirucallol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 134.5 °C | |
| Record name | Tirucallol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities associated with tirucallol?
A1: Tirucallol has demonstrated notable anti-inflammatory [, ] and antifungal [] activities. Additionally, research suggests potential antidiabetic and anticholinesterase properties [].
Q2: How does tirucallol exert its anti-inflammatory effects?
A2: Studies using human aortic endothelial cells (HAEC) show that tirucallol significantly inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), both crucial for leukocyte adhesion and atherogenesis [, ]. Furthermore, tirucallol reduces monocyte binding to TNF-α stimulated HAECs and attenuates the phosphorylation of NFkB p65, a key inflammatory signaling molecule [, ].
Q3: What is the molecular formula and weight of tirucallol?
A3: The molecular formula of tirucallol is C30H50O, and its molecular weight is 426.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize tirucallol?
A4: Tirucallol is commonly characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , ], and infrared (IR) spectroscopy []. These methods provide insights into the compound's structure, purity, and presence in complex mixtures.
Q5: What are the primary natural sources of tirucallol?
A5: Tirucallol is found in various plant species, notably those belonging to the Euphorbia genus. Significant sources include Euphorbia tirucalli [, , , , , ], Euphorbia kansui [, ], and Pistacia vera (Pistachio) [].
Q6: How is tirucallol biosynthesized in plants?
A6: Tirucallol biosynthesis involves the cyclization of the triterpene precursor squalene, a process catalyzed by oxidosqualene cyclases (OSCs) [, ]. Research on Euphorbia tirucalli identified EtOSC5 as a key OSC involved in tirucallol production, yielding both tirucallol and its isomer euphol [].
Q7: Have computational methods been used to study tirucallol?
A8: Yes, molecular docking studies have been conducted to investigate the interaction of tirucallol with specific targets. One study explored the binding of tirucallol with the ecdysone receptor of lepidopteran pests []. The results suggested potential for tirucallol to act as an ecdysone agonist or antagonist, offering insights into its insecticidal properties.
Q8: What analytical methods are employed to quantify tirucallol?
A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying tirucallol in plant materials and extracts [, , ]. This method allows for the separation and quantification of tirucallol from other compounds present in complex matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



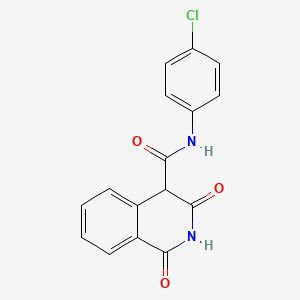
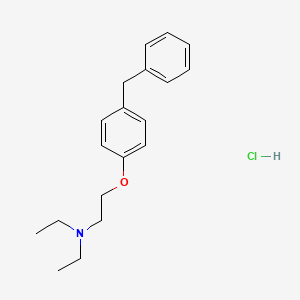

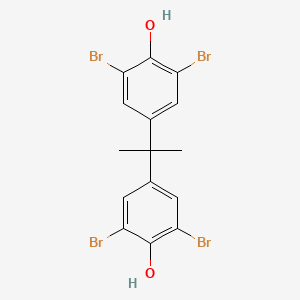

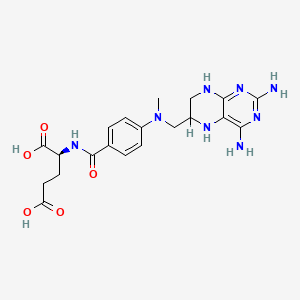
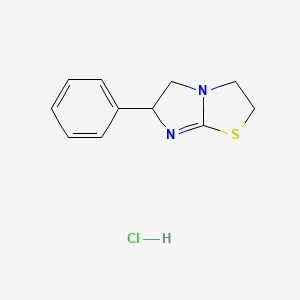

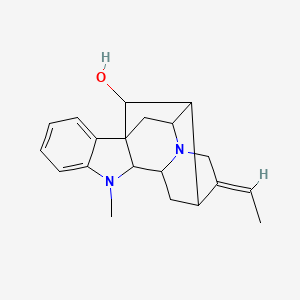

![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)
